(E)-2,4-Difluorobenzaldehyde oxime is a chemical compound with the molecular formula CHFNO and a molecular weight of 157.12 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzaldehyde ring, along with an oxime functional group (-C=N-OH) derived from the aldehyde. The compound is often used in organic synthesis and has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The reactivity of (E)-2,4-difluorobenzaldehyde oxime is primarily influenced by its oxime group, which can undergo various reactions:
These reactions are crucial for synthesizing derivatives and exploring its reactivity in organic synthesis .
Several methods have been reported for synthesizing (E)-2,4-difluorobenzaldehyde oxime:
These methods highlight the compound's accessibility for research and industrial applications .
(E)-2,4-Difluorobenzaldehyde oxime has several notable applications:
Several compounds share structural similarities with (E)-2,4-difluorobenzaldehyde oxime. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorobenzaldehyde oxime | CHFNO | Contains only one fluorine atom; simpler structure |
| 4-Fluorobenzaldehyde oxime | CHFNO | Fluorine at the para position; different reactivity |
| 3,5-Difluorobenzaldehyde oxime | CHFNO | Fluorines at different positions; potential for different biological activity |
| 2,6-Difluorobenzaldehyde oxime | CHFNO | Fluorines at positions that may influence sterics differently |
The presence of two fluorine atoms at specific positions in (E)-2,4-difluorobenzaldehyde oxime distinguishes it from these similar compounds, potentially enhancing its chemical stability and biological activity .
(E)-2,4-Difluorobenzaldehyde oxime belongs to the class of aromatic oximes characterized by a hydroxylamine group (-NOH) bonded to a fluorinated benzaldehyde backbone. Its systematic IUPAC name is (E)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine, reflecting the substituent positions on the benzene ring and the anti-configuration (E) of the oxime group. The compound is identified by the CAS Registry Number 247092-11-1 and has the molecular formula C₇H₅F₂NO, with a molecular weight of 157.12 g/mol.
The E-configuration places the hydroxylamine group and the fluorine atoms in a trans orientation, influencing molecular geometry and intermolecular interactions. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.26 g/cm³ | |
| Boiling Point | 189.7°C at 760 mmHg | |
| Flash Point | 68.5°C | |
| Vapor Pressure | 0.357 mmHg at 25°C | |
| Refractive Index | 1.489 |
The SMILES notation C1=CC(=C(C=C1F)F)/C=N/O and InChIKey SVCQIVUYSQKNAZ-ONNFQVAWSA-N further specify its atomic connectivity and stereochemistry.
The synthesis of fluorinated aromatic compounds emerged in the late 19th century, driven by the discovery of elemental fluorine by Henri Moissan in 1886. Early fluorination methods were hazardous due to fluorine’s reactivity, but dilution techniques developed in the 1930s enabled safer synthesis of derivatives like fluorobenzaldehydes.
(E)-2,4-Difluorobenzaldehyde oxime represents an advancement in this lineage, combining fluorine’s electron-withdrawing effects with the nucleophilic reactivity of oximes. Its development parallels the broader interest in fluorinated oximes for agrochemicals and pharmaceuticals, where fluorine atoms enhance metabolic stability and bioavailability.
The E-configuration of the oxime group (-CH=N-OH) dictates its chemical behavior. Key stereochemical considerations include:
This stereochemical specificity underscores the compound’s utility in designing chiral ligands and photoactive materials.
The foundational synthesis of (E)-2,4-difluorobenzaldehyde oxime involves the condensation of 2,4-difluorobenzaldehyde with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic aldehyde carbonyl carbon, followed by dehydration to form the oxime bond [1] [4]. The mechanism avoids abstraction of the non-acidic aldehyde hydrogen, ensuring oxime formation over alternative products like amides [1].
A typical procedure employs hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) in a polar solvent such as ethanol-water (3:1 v/v). The reaction reaches completion within 6–12 hours at 60–80°C, yielding the oxime as a crystalline solid [4]. Stereoselectivity toward the (E)-isomer is influenced by steric and electronic factors, with the antiperiplanar configuration favoring thermodynamic stability.
Solvent choice critically impacts reaction kinetics and product configuration. Polar protic solvents like ethanol or methanol enhance nucleophilicity by stabilizing the hydroxylamine intermediate, while aqueous mixtures facilitate dehydration [4]. Recent studies demonstrate that saline additives (e.g., 0.5–1.0 M NaCl) accelerate oxime formation by 3–5 fold at physiological pH, likely through charge screening effects that stabilize the transition state [4].
Table 1: Solvent Optimization for Oxime Formation
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol/Water (3:1) | 8 | 78 |
| Methanol/Water (3:1) | 6 | 82 |
| Saline (0.9% NaCl) | 2 | 91 |
Data adapted from accelerated oxime formation studies [4].
Microwave irradiation reduces reaction times by enabling rapid, uniform heating. Preliminary trials suggest that irradiating the aldehyde-hydroxylamine mixture at 100°C for 10–15 minutes in ethanol-water achieves comparable yields (85–90%) to conventional methods [4]. This approach minimizes thermal degradation, particularly for heat-sensitive substrates.
Continuous flow systems enhance reproducibility and scalability. By maintaining precise temperature control and residence times, flow reactors achieve near-quantitative conversion within 30 minutes at 80°C. Mixing efficiency in microfluidic channels further suppresses byproduct formation, making this method suitable for large-scale production.
Crystallization remains the most efficient purification method for (E)-2,4-difluorobenzaldehyde oxime. The compound exhibits low solubility in 2-propanol at ambient temperature, enabling high-purity recovery (≥98%) through slow cooling of saturated solutions. Optimal conditions involve dissolving the crude product in hot 2-propanol (70°C) followed by gradual cooling to 4°C, yielding needle-like crystals [2].
Table 2: Crystallization Parameters
| Solvent | Temperature (°C) | Purity (%) | Recovery (%) |
|---|---|---|---|
| 2-Propanol | 4 | 98.5 | 85 |
| Ethanol | 4 | 95.2 | 78 |
Silica gel chromatography effectively resolves (E)- and (Z)-isomers. A hexane-ethyl acetate gradient (7:3 to 1:1 v/v) elutes the (E)-isomer first due to its lower polarity, achieving >99% enantiomeric excess [2]. Preparative HPLC with a C18 column and acetonitrile-water mobile phase further refines purity for analytical applications.
The infrared spectroscopic characterization of (E)-2,4-difluorobenzaldehyde oxime reveals distinctive vibrational frequencies that are characteristic of the oxime functional group and the difluorinated aromatic system. The hydroxylamine group in oximes exhibits a broad O-H stretching absorption in the region of 3600-3000 cm⁻¹ [1]. For fluorinated benzaldehyde oximes, this absorption typically appears at 3232-3294 cm⁻¹ [2] [3], which is consistent with the expected range for oximes containing electron-withdrawing fluorine substituents. The presence of fluorine atoms on the aromatic ring influences the electronic environment of the oxime group, resulting in subtle shifts in the O-H stretching frequency compared to non-fluorinated analogues.
The C=N stretching vibration represents another crucial diagnostic feature for oxime identification. General oximes exhibit this characteristic absorption in the range of 1690-1640 cm⁻¹ [1]. For related fluorinated benzaldehyde oximes, the C=N stretch has been observed at approximately 1633 cm⁻¹ in 5-bromo-2-fluorobenzaldehyde oxime [3], indicating that the presence of electron-withdrawing substituents such as fluorine atoms can influence the exact position of this absorption. The C=N double bond character in oximes is confirmed by this absorption frequency, which falls within the expected range for imine-type compounds.
Additional vibrational features include aromatic C=C stretching modes at 1600-1475 cm⁻¹ [4] and C-F stretching vibrations which appear in the 1000-1200 cm⁻¹ region. For (E)-2,5-difluorobenzaldehyde oxime, the C-F stretch has been reported at 1191 cm⁻¹ [2], providing definitive evidence for the fluorinated aromatic system. The aromatic C-H stretching typically occurs at 3100-3050 cm⁻¹ [4], while out-of-plane bending modes appear in the fingerprint region below 900 cm⁻¹.
Proton nuclear magnetic resonance spectroscopy provides detailed structural information about (E)-2,4-difluorobenzaldehyde oxime through characteristic chemical shift patterns. The oxime proton (CH=N) represents the most distinctive signal, typically appearing as a singlet in the downfield region between 8.1-8.4 ppm [2] [5] [3]. For closely related fluorinated benzaldehyde oximes, this signal has been observed at 8.14 ppm for (E)-4-fluorobenzaldehyde oxime [2] and 8.33 ppm for (E)-2,5-difluorobenzaldehyde oxime [2]. The exact chemical shift depends on the substitution pattern of the aromatic ring and the electronic effects of the fluorine substituents.
The hydroxylamine proton (OH) exhibits significant variability in its chemical shift, ranging from 8.6 to 10.2 ppm depending on the specific substitution pattern and hydrogen bonding interactions [2] [3]. This proton often appears as a broad singlet due to rapid exchange with moisture and the quadrupolar effects of the nitrogen nucleus. For (E)-4-fluorobenzaldehyde oxime, the OH proton resonates at 9.13 ppm [2], while in 5-bromo-2-fluorobenzaldehyde oxime it appears at 10.20 ppm [3].
Aromatic protons in difluorinated benzaldehyde oximes typically resonate in the range of 7.0-7.9 ppm [2] [3]. The specific splitting patterns and chemical shifts depend on the fluorine substitution pattern and the resulting coupling interactions. For (E)-2,5-difluorobenzaldehyde oxime, the aromatic protons appear as complex multiplets between 7.00-7.46 ppm [2], reflecting the asymmetric substitution pattern and fluorine coupling effects.
For (E)-4-fluorobenzaldehyde oxime, the fluorine signal appears between -109.84 to -109.90 ppm as a multiplet [2] [5], indicating coupling with nearby protons. The coupling patterns in ¹⁹F NMR provide valuable information about the aromatic substitution pattern and stereochemistry. J-coupling constants between fluorine and protons typically range from 3-25 Hz for through-bond interactions [6], while longer-range couplings can provide information about molecular conformation.
The ¹⁹F-¹H coupling in difluorinated systems can be complex due to multiple fluorine atoms and their interactions with aromatic protons. For 2,4-difluorinated systems, the fluorine atoms at different positions exhibit distinct coupling patterns that can be used to confirm the regioisomeric assignment. Benchtop ¹⁹F NMR spectroscopy has emerged as a valuable technique for rapid analysis of fluorinated compounds, offering advantages in terms of cost and accessibility compared to high-field spectrometers [8] [7].
X-ray crystallographic analysis provides the most definitive structural characterization of (E)-2,4-difluorobenzaldehyde oxime, revealing precise bond lengths, bond angles, and molecular conformation. While specific crystallographic data for (E)-2,4-difluorobenzaldehyde oxime has not been reported in the literature, extensive studies on related oxime compounds provide valuable comparative information [9] [10] [11].
Typical oxime bond parameters include a C=N bond length of approximately 1.27-1.30 Å [10], reflecting the double bond character of the imine group. The N-O bond length typically measures 1.36-1.38 Å [10], characteristic of a single bond with some degree of delocalization. The C-N-O bond angle generally ranges from 110-115° [10], indicating the bent geometry around the nitrogen atom due to the lone pair of electrons.
Stereochemical assignment through crystallography is definitive, with the dihedral angle between the C-N-O-H atoms serving as the primary indicator of E- or Z-configuration. For E-oximes, this dihedral angle approaches 180° [10], while Z-oximes exhibit angles closer to 0°. Recent crystallographic studies of related oximes have confirmed E-configuration through dihedral angles of approximately 178° [10].
Intermolecular interactions in oxime crystals are dominated by hydrogen bonding between the hydroxylamine group and neighboring molecules [11] [12]. These interactions typically involve O-H···N hydrogen bonds with distances of approximately 2.8 Å [12], creating extended networks that stabilize the crystal structure. The strength of these hydrogen bonds is generally greater than those found in alcohols or phenols [12].
The stereochemistry of (E)-2,4-difluorobenzaldehyde oxime is fundamentally determined by the geometric arrangement around the C=N double bond. The presence of two different substituents on each end of the double bond (phenyl group and hydrogen on carbon, hydroxyl group and lone pair on nitrogen) creates the possibility for E/Z geometric isomerism [13] [14].
Thermodynamic stability studies indicate that E-oximes are generally more stable than their Z-counterparts [10] [15] [16]. This preference arises from reduced steric interactions between the hydroxyl group and the aromatic substituent in the E-configuration. For benzaldehyde oximes specifically, the E-isomer minimizes unfavorable interactions between the phenyl ring and the hydroxylamine group.
Computational studies using density functional theory (DFT) have revealed that the energy barrier for E/Z isomerization in oximes is substantial, typically exceeding 200 kJ/mol [10] [16]. This high barrier ensures that oxime isomers are configurationally stable under normal conditions, with interconversion being extremely slow at room temperature. The isomerization mechanism proceeds through in-plane inversion of the nitrogen atom rather than rotation around the C=N bond [17] [16].
Experimental determination of oxime configuration can be achieved through multiple approaches. NMR spectroscopy provides valuable stereochemical information, with recent computational methodologies such as DP4+ and ML-J-DP4 offering reliable assignment capabilities based on calculated chemical shifts [13]. NOE experiments can also provide definitive configuration assignment by detecting through-space interactions between specific protons.
Synthetic selectivity toward E-oximes can be enhanced through mechanochemical and microwave synthesis approaches [18] [15]. These methods often provide improved stereoselectivity compared to conventional solution-phase synthesis, potentially yielding pure E-isomers under optimized conditions. The kinetic versus thermodynamic control of oxime formation influences the observed stereochemical outcome, with longer reaction times generally favoring the more stable E-configuration.